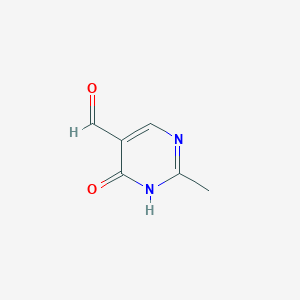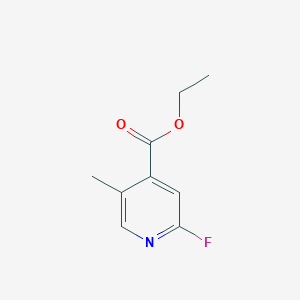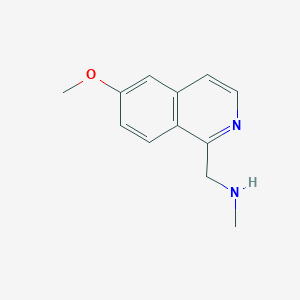
Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol is a complex organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Benzyl Groups: Benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the benzylamino group to a primary amine.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Benzyl halides or other electrophiles can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones, while reduction can produce primary amines.
Applications De Recherche Scientifique
Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s benzyl and benzylamino groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol can be compared with other piperidine derivatives:
Rel-(3R,4R)-3-(Hydroxymethyl)piperidin-4-ol: This compound has a hydroxymethyl group instead of a benzylamino group, leading to different chemical properties and applications.
Rel-(3R,4R)-3-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}-4-piperidinol hydrochloride: This compound contains a pyrazolo[1,5-a]pyrimidinyl group, which imparts unique biological activities.
Propriétés
Formule moléculaire |
C19H24N2O |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol |
InChI |
InChI=1S/C19H24N2O/c22-19-11-12-21(14-17-9-5-2-6-10-17)15-18(19)20-13-16-7-3-1-4-8-16/h1-10,18-20,22H,11-15H2/t18-,19-/m1/s1 |
Clé InChI |
JWQIKOWCERUGIH-RTBURBONSA-N |
SMILES isomérique |
C1CN(C[C@H]([C@@H]1O)NCC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canonique |
C1CN(CC(C1O)NCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;hydrochloride](/img/structure/B12959898.png)

![Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)](/img/structure/B12959921.png)
![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)


![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)

![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12959966.png)



